4-(2,6-Dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spirotetramat involves multiple steps, starting with the preparation of the spirocyclic core. The key intermediate, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one, is synthesized through a series of reactions including cyclization and functional group transformations . The final product is obtained by reacting the intermediate with ethyl chloroformate under controlled conditions .
Industrial Production Methods
Industrial production of Spirotetramat follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Spirotetramat undergoes various chemical reactions, including:
Oxidation: Conversion to its enol form.
Hydrolysis: Cleavage of the central ethoxycarbonyl group to form the enol metabolite.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Conducted under acidic or basic conditions to facilitate the cleavage of the ethoxycarbonyl group.
Major Products
The major product formed from the hydrolysis of Spirotetramat is the enol metabolite, which is more stable due to the conjugation with the amide group and the benzene ring .
Scientific Research Applications
Spirotetramat has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study keto-enol tautomerism and spirocyclic structures.
Biology: Investigated for its effects on insect physiology and lipid biosynthesis pathways.
Industry: Utilized in agricultural practices to control pest populations and improve crop yields
Mechanism of Action
Spirotetramat exerts its effects by inhibiting acetyl-CoA carboxylase (ACC), an enzyme crucial for lipid biosynthesis in insects. This inhibition disrupts the production of essential lipids, leading to the death of the target insects. The compound is systemic, meaning it is absorbed by plant tissues and transported throughout the plant, providing protection against a wide range of pests .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat Metabolite BYI08330-cis-enol: A major metabolite of Spirotetramat in plants.
Spirotetramat Metabolite BYI08330-cis-keto-hydroxy: Another metabolite with similar structural features.
Uniqueness
Spirotetramat is unique due to its dual systemic activity, allowing it to be transported both upwards and downwards within the plant. This ambimobile property enhances its effectiveness in controlling pests compared to other insecticides that may only move in one direction .
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H23NO3/c1-11-9-16(10-12(2)18-11)13-8-14(17)19-15(13)6-4-3-5-7-15/h8,11-12H,3-7,9-10H2,1-2H3 |
InChI Key |
GBZHEEDRXYKYFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=O)OC23CCCCC3 |
Origin of Product |
United States |
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